2-(2,6-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups, an acetohydrazide moiety, and a methoxy-nitrophenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-(2,6-dimethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The final compound is obtained by condensing 2-(2,6-dimethylphenoxy)acetohydrazide with 4-methoxy-3-nitrobenzaldehyde under acidic or basic conditions to form the desired hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenoxy and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-aminophenyl)methylidene]acetohydrazide.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)ethanol: Shares the phenoxy group but lacks the hydrazide and nitrophenyl moieties.
2-(2,6-dimethylphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of the hydrazide.
2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the methoxy-nitrophenyl group.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N3O5/c1-12-5-4-6-13(2)18(12)26-11-17(22)20-19-10-14-7-8-16(25-3)15(9-14)21(23)24/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
XSJNITRKYUDLBZ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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